molecular formula C18H21NO3 B7831119 ethyl 4-formyl-2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrole-3-carboxylate

ethyl 4-formyl-2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrole-3-carboxylate

Cat. No.: B7831119
M. Wt: 299.4 g/mol
InChI Key: PBJPIDNCFAPQBL-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-formyl-2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method is the condensation of appropriate aldehydes and ketones with pyrrole derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of raw materials, reaction conditions, and purification techniques are optimized to ensure cost-effectiveness and high yield. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-formyl-2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group and ester group can participate in various biochemical reactions, influencing cellular processes. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the 4-methylbenzyl group.

    Methyl 4-formyl-2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrole-3-carboxylate: Has a methyl ester instead of an ethyl ester.

    Ethyl 4-formyl-2,5-dimethyl-1-(4-chlorobenzyl)-1H-pyrrole-3-carboxylate: Contains a 4-chlorobenzyl group instead of a 4-methylbenzyl group.

Uniqueness

This compound is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 4-formyl-2,5-dimethyl-1-[(4-methylphenyl)methyl]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-5-22-18(21)17-14(4)19(13(3)16(17)11-20)10-15-8-6-12(2)7-9-15/h6-9,11H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJPIDNCFAPQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C=O)C)CC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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